molecular formula C10H20Cl2N4S2 B12769530 N,N'-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride CAS No. 111915-70-9

N,N'-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B12769530
CAS No.: 111915-70-9
M. Wt: 331.3 g/mol
InChI Key: FZZYRLGZJJTFIM-UHFFFAOYSA-N
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Description

N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of thiazole rings and an ethanediamine backbone, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 4,5-dihydro-5-methyl-2-thiazolylamine with 1,2-dibromoethane under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The ethanediamine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride involves its interaction with specific molecular targets. The thiazole rings can interact with metal ions, forming stable complexes that can modulate biological pathways. The ethanediamine backbone allows for the formation of hydrogen bonds and other interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

    N,N’-Bis(2-pyridylmethyl)-1,2-ethanediamine: Similar structure but with pyridine rings instead of thiazole rings.

    N,N’-Bis(4-methyl-2-thiazolyl)-1,2-ethanediamine: Similar structure but with different substitution on the thiazole rings.

Uniqueness: N,N’-Bis(4,5-dihydro-5-methyl-2-thiazolyl)-1,2-ethanediamine dihydrochloride is unique due to the presence of 4,5-dihydro-5-methyl-2-thiazolyl groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial activity set it apart from other similar compounds.

Properties

CAS No.

111915-70-9

Molecular Formula

C10H20Cl2N4S2

Molecular Weight

331.3 g/mol

IUPAC Name

N,N'-bis(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H18N4S2.2ClH/c1-7-5-13-9(15-7)11-3-4-12-10-14-6-8(2)16-10;;/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14);2*1H

InChI Key

FZZYRLGZJJTFIM-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NCCNC2=NCC(S2)C.Cl.Cl

Origin of Product

United States

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